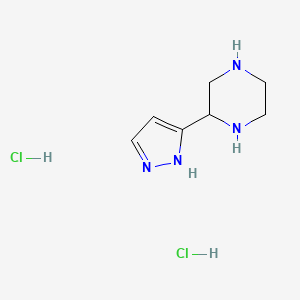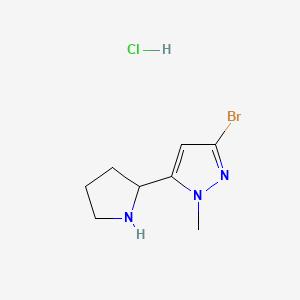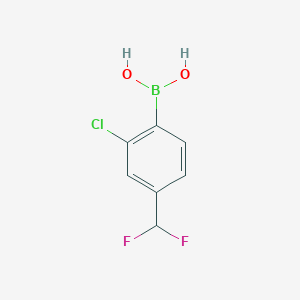
(2-Chloro-4-(difluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-(difluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H6BClF2O2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and difluoromethyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(difluoromethyl)phenyl)boronic acid typically involves the hydroboration of the corresponding aryl halide. One common method is the reaction of 2-chloro-4-(difluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
(2-Chloro-4-(difluoromethyl)phenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
The Suzuki-Miyaura reaction typically employs palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide . The reaction is usually carried out in polar solvents, such as ethanol or water, under mild conditions.
Major Products Formed
The primary products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry
In chemistry, (2-Chloro-4-(difluoromethyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . This reaction is essential for constructing biaryl motifs, which are prevalent in many natural products and synthetic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, such as anti-inflammatory, anticancer, and antiviral agents .
Industry
Industrially, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of materials with specific electronic and mechanical properties .
作用机制
The mechanism of action of (2-Chloro-4-(difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of difluoromethyl, offering different electronic properties.
2,4-Dichlorophenylboronic Acid: Substituted with two chlorine atoms, affecting its reactivity and applications.
Uniqueness
(2-Chloro-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both chlorine and difluoromethyl groups, which influence its reactivity and the electronic properties of the resulting biaryl compounds. These substituents can enhance the compound’s utility in synthesizing molecules with specific electronic and steric characteristics .
属性
分子式 |
C7H6BClF2O2 |
|---|---|
分子量 |
206.38 g/mol |
IUPAC 名称 |
[2-chloro-4-(difluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BClF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H |
InChI 键 |
JARHSRMFVLDCLO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(F)F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)

![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
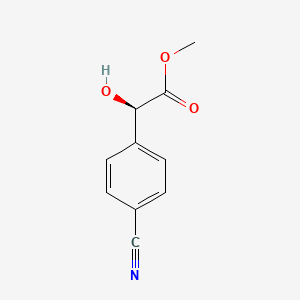

![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
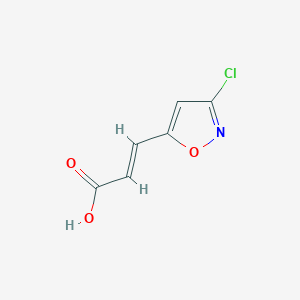
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
